molecular formula C18H15ClN4O4S B2607359 4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251694-51-5

4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2607359
CAS No.: 1251694-51-5
M. Wt: 418.85
InChI Key: LFJPOSFVPQFWBD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic thiadiazine dioxide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one core modified with a 3-chlorophenyl group at position 4 and a 3,5-dimethylisoxazol-4-ylmethyl substituent at position 2. Its molecular formula is C₁₉H₁₆ClN₃O₄S, with a molecular weight of 425.87 g/mol. Its synthesis likely follows methods analogous to those for related pyridothiadiazine derivatives, as seen in heterocyclic compound preparations .

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-11-15(12(2)27-21-11)10-22-18(24)23(14-6-3-5-13(19)9-14)17-16(28(22,25)26)7-4-8-20-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPOSFVPQFWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine class of compounds and has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of isoxazole derivatives followed by cyclization to form the thiadiazine core. The synthetic pathways often utilize starting materials such as chlorophenyl derivatives and dimethylisoxazole intermediates. For instance, one study reported a one-pot synthesis that yielded significant amounts of isoxazole derivatives with cytotoxic properties .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity with IC50 values below 100 µM. Notably, the compound affects apoptosis-related gene expression by decreasing Bcl-2 mRNA levels and increasing p21WAF-1 mRNA levels by over 340%, indicating a robust anti-proliferative effect .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In tests against common pathogens such as Staphylococcus aureus and Candida albicans, it demonstrated notable inhibitory effects. The antimicrobial activity was assessed using standard disk diffusion methods, which confirmed its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Bcl-2 suggests that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : The significant increase in p21WAF-1 indicates that the compound may induce cell cycle arrest, contributing to its anti-cancer properties.
  • Inhibition of Microbial Growth : The structural features of the compound may interfere with microbial metabolic pathways, although specific mechanisms remain to be elucidated.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study conducted on various human tumor cell lines (e.g., HepG2) showed that this compound significantly inhibited cell proliferation compared to controls. The results indicated a promising avenue for further development as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study assessing several synthesized thiadiazole derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans, positioning it as a candidate for further evaluation in clinical settings .

Data Tables

Biological ActivityIC50 Value (µM)Effect on Gene Expression
Cytotoxicity<100Bcl-2 ↓; p21WAF-1 ↑
AntimicrobialN/AEffective against S. aureus and C. albicans

Comparison with Similar Compounds

Core Structure and Substituent Variations

Key structural analogues include:

4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E RS) : Core difference: Pyrido ring position ([4,3-e] vs. [2,3-e]). Substituents: 3-Tolyl (methyl-substituted phenyl) vs. 3-chlorophenyl. Molecular formula: C₁₃H₁₁N₃O₃S (289.31 g/mol).

2-((3,5-Dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide : Substituent difference: 4-Methoxyphenyl vs. 3-chlorophenyl. Implications: Methoxy groups are electron-donating, whereas chlorine is electron-withdrawing.

Physicochemical and Spectroscopic Properties

NMR Spectral Comparisons

While direct NMR data for the target compound are absent, demonstrates that substituent variations in similar compounds lead to distinct chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in pyridothiadiazine derivatives) . For example:

  • Chlorophenyl vs. Tolyl : The electronegative chlorine atom would deshield nearby protons, causing downfield shifts in aromatic regions compared to the tolyl group.
  • Isoxazolylmethyl vs. Smaller Substituents : The bulky isoxazolylmethyl group may induce steric strain, altering chemical environments in adjacent regions, as inferred from shifts in analogous compounds .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility
Target Compound 425.87 3-Chlorophenyl, isoxazolylmethyl Low (high lipophilicity)
USP Compound E RS 289.31 3-Tolyl Moderate
Methoxyphenyl Analogue ~400 (estimated) 4-Methoxyphenyl Moderate (polar OCH₃)

Bioactivity and Pharmacological Potential

For instance:

  • Chlorophenyl Group : May enhance antimicrobial or anticancer activity due to increased lipophilicity and membrane penetration.
  • Isoxazolylmethyl Group : Could introduce hydrogen-bonding interactions with biological targets, improving binding affinity compared to simpler alkyl chains.

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